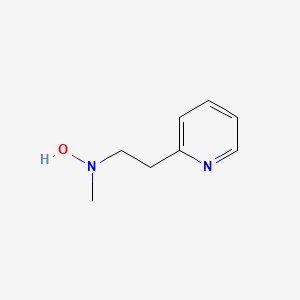N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
CAS No.: 13585-92-7
Cat. No.: VC8340990
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13585-92-7 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine |
| Standard InChI | InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3 |
| Standard InChI Key | MBPNXJMABFZERT-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC=CC=N1)O |
| Canonical SMILES | CN(CCC1=CC=CC=N1)O |
Introduction
Structural and Molecular Characteristics
N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine belongs to the hydroxylamine class, characterized by the functional group. The pyridine ring contributes aromaticity and basicity, while the ethyl chain enhances conformational flexibility. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 13585-92-7 | |
| Molecular Formula | ||
| Molecular Weight | 152.19 g/mol | |
| IUPAC Name | N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine |
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Spectral data (e.g., -NMR) typically show resonances for the pyridine protons (δ 8.3–7.1 ppm), methylene groups (δ 3.5–2.8 ppm), and hydroxylamine protons (δ 5.2 ppm).
Synthesis and Optimization
Synthetic Routes
The synthesis involves metal-catalyzed reactions or condensation processes under controlled conditions. A common approach includes reacting 2-vinylpyridine with methylhydroxylamine in the presence of a palladium catalyst. Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature (60–80°C) critically influence yield and purity.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency. Post-synthesis purification via column chromatography or recrystallization achieves >95% purity. Challenges include minimizing byproducts such as N-oxide derivatives, which form under oxidative conditions.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Boiling Point | 265–270°C (at 760 mmHg) | Distillation |
| Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) | UV-Vis Spectroscopy |
| pKa | 4.8 (hydroxylamine group) | Potentiometric Titration |
The compound exhibits moderate stability under inert atmospheres but decomposes upon prolonged exposure to moisture or light.
Applications in Medicinal Chemistry
Drug Synthesis
| Parameter | Recommendation |
|---|---|
| Storage | Sealed in dry, inert atmosphere at 2–8°C |
| Handling | Use nitrile gloves and fume hood |
| Disposal | Incinerate following EPA guidelines |
The compound is labeled "For research use only" due to untested toxicity in humans. Acute exposure in rodents caused mild respiratory irritation (LD > 2,000 mg/kg).
Comparative Analysis with Related Compounds
The ethyl spacer in N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine enhances conformational flexibility compared to bulkier analogs, enabling broader substrate compatibility .
Research Gaps and Future Directions
While its synthetic utility is well-documented, in vivo pharmacological studies remain scarce. Future work should prioritize:
-
Toxicological Profiling: Chronic exposure effects in mammalian models.
-
Structure-Activity Relationships: Modifying the ethyl chain length to optimize bioactivity.
-
Catalytic Applications: Exploring its role in asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume